3-(4-Chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with various functional groups such as chlorophenyl, ethyl, methoxymethyl, and methoxyphenyl. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrazoloquinazoline core. The reaction conditions usually involve the use of catalysts such as Lewis acids, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinazoline derivatives, which may possess different chemical and biological properties compared to the parent compound.
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-4-METHOXY-N-(3-METHYLPHENYL)BENZAMIDE
- N-(4-CHLOROPHENYL)-4-METHYLBENZYLAMINE
Uniqueness
Compared to similar compounds, 3-(4-CHLOROPHENYL)-7-ETHYL-2-(METHOXYMETHYL)-5-(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the pyrazoloquinazoline core, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H28ClN3O2 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C27H28ClN3O2/c1-4-17-5-14-24-22(15-17)26(19-8-12-21(33-3)13-9-19)29-27-25(18-6-10-20(28)11-7-18)23(16-32-2)30-31(24)27/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI Key |
XVXAEROXCQFOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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